2,6-Diethoxyphenol 2,6-Diethoxyphenol
Brand Name: Vulcanchem
CAS No.: 90132-55-1
VCID: VC19250048
InChI: InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

2,6-Diethoxyphenol

CAS No.: 90132-55-1

Cat. No.: VC19250048

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diethoxyphenol - 90132-55-1

Specification

CAS No. 90132-55-1
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 2,6-diethoxyphenol
Standard InChI InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3
Standard InChI Key SMSZXONJAYKZCU-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC=C1)OCC)O

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2,6-Diethoxyphenol is systematically named 2,6-diethoxyphenol, reflecting the substitution pattern of ethoxy groups (-OCH2_2CH3_3) on the phenolic ring. Its IUPAC name is consistent with the SMILES notation CCOC1=C(C(=CC=C1)OCC)O, which encodes the ethoxy substituents at positions 2 and 6 . The InChIKey SMSZXONJAYKZCU-UHFFFAOYSA-N uniquely identifies its stereochemical and structural attributes .

Table 1: Key Identifiers of 2,6-Diethoxyphenol

PropertyValueSource
CAS Registry Number90132-55-1
Molecular FormulaC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}
Molecular Weight182.22 g/mol
XLogP31.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Structural Analogues and Comparisons

Compared to its methoxy-substituted counterpart, 2,6-dimethoxyphenol (CAS 91-10-1), the ethoxy groups in 2,6-diethoxyphenol introduce increased steric bulk and hydrophobicity. For instance, the log KOWK_{OW} (octanol-water partition coefficient) of 2,6-dimethoxyphenol ranges from 1.11 to 1.16 , whereas 2,6-diethoxyphenol’s higher XLogP3\text{XLogP3} (1.9) suggests greater lipid solubility . This property divergence may influence applications in drug delivery or material science, where lipophilicity modulates bioavailability or polymer compatibility.

Physicochemical Properties

Physical State and Solubility

2,6-Diethoxyphenol is a solid at room temperature, analogous to 2,6-dimethoxyphenol, which has a melting point of 55.14°C . While experimental data for the ethoxy variant’s melting point are unavailable, molecular weight and substituent effects predict a slightly lower melting point due to reduced crystallinity from longer ethoxy chains.

The compound’s solubility in water is anticipated to be low, as evidenced by its XLogP3\text{XLogP3} value . By comparison, 2,6-dimethoxyphenol exhibits a water solubility of 7578 mg/L , suggesting that the ethoxy derivative’s solubility will be significantly lower, likely in the range of 10–100 mg/L.

Synthesis and Reactivity

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Theoretical)
EthoxylationResorcinol, EtBr, K2_2CO3_3, DMF, 100°C60–70%
PurificationRecrystallization (EtOAc/hexane)85–90% purity

Reactivity Profile

The phenolic -OH group renders 2,6-diethoxyphenol susceptible to electrophilic substitution, particularly at the para position relative to the hydroxyl group. Its ethoxy substituents act as ortho/para directors, but steric hindrance may favor para substitution. Potential reactions include:

  • Sulfonation: Formation of sulfonated derivatives for surfactant applications.

  • Oxidation: Conversion to quinones under strong oxidizing conditions, relevant to antioxidant studies .

Applications and Industrial Relevance

Polymer Chemistry

Thiobisphenols, such as those derived from 2,6-dimethylphenol, are precursors for high-performance polymers (e.g., polyethersulfones) . By analogy, 2,6-diethoxyphenol could serve as a monomer for polyarylates or epoxy resins, where ethoxy groups enhance solubility during synthesis.

Antioxidant Activity

Phenolic compounds are renowned for radical-scavenging capabilities. The ethoxy groups in 2,6-diethoxyphenol may stabilize phenoxyl radicals via resonance, potentially outperforming methoxy analogs in lipid peroxidation inhibition .

Table 3: Comparative Antioxidant Metrics (Hypothetical)

CompoundIC50_{50} (DPPH Assay)Relative Activity
2,6-Dimethoxyphenol45 μM1.0 (Reference)
2,6-Diethoxyphenol30 μM1.5

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods for greener synthesis.

  • Biological Screening: Evaluating antimicrobial and anticancer properties.

  • Material Science: Incorporating 2,6-diethoxyphenol into flame-retardant polymers.

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